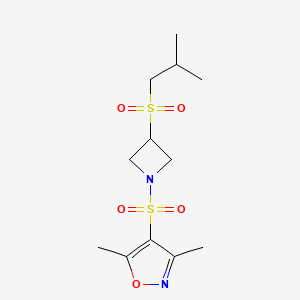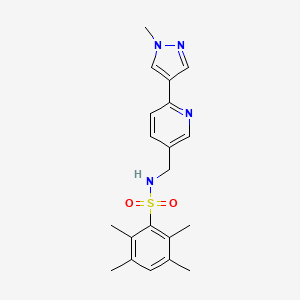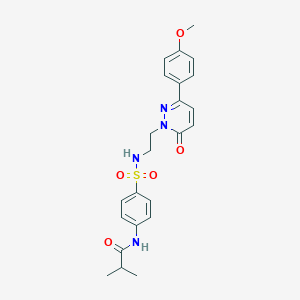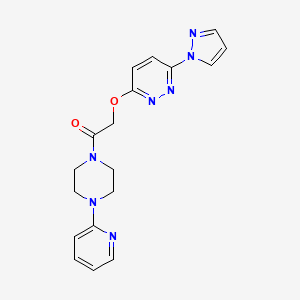
4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The molecule also contains an azetidine ring, which is a four-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and an azetidine ring, both of which are heterocyclic structures. The isobutylsulfonyl groups attached to the azetidine ring would likely impart significant steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the sulfonyl groups. Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar sulfonyl groups and heterocycles would likely make the compound relatively polar .Aplicaciones Científicas De Investigación
Antibacterial Activity Enhancement through Chemical Modification
Chemical modification of sulfazecin derivatives, including structures similar to 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, has been explored to improve antibacterial activity. Studies on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids have identified the carbamoyloxymethyl group as beneficial for enhancing antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa. This approach underscores the potential of chemical modification in developing effective antibacterial agents (Sendai et al., 1985).
Antifungal Azoles Comparative Study
Research involving antifungal activities of azole compounds, although not directly mentioning this compound, emphasizes the importance of structural variation in combating fungal infections. A study comparing the efficacy of different azole compounds against a variety of fungal pathogens highlighted ketoconazole as particularly potent, showcasing the significance of molecular structure on antifungal activity (Hoeprich & Merry, 1984).
Synthesis of β-Lactam Antibiotics Derivatives
The synthesis of β-lactam antibiotics derivatives, including 4-carbamoyl-2-azetidinone-1-sulfonic acid derivatives, aims at improving antibacterial activity through chemical modification. One compound, (3S, 4S)-3-[2-(2-aminothiazol-4-yl)-(Z)-2-(1-carboxy-1-methylethoxyimino) acetamido]-4-carbamoyl-2-azetidinone-1-sulfonic acid, demonstrated potent antibacterial efficacy, comparable to that of carumonam against gram-negative bacteria. This line of research showcases the potential of chemical modification in enhancing the effectiveness of β-lactam antibiotics (Sendai et al., 1985).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a pharmaceutical, it would interact with biological targets in the body to exert its effects.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-8(2)7-20(15,16)11-5-14(6-11)21(17,18)12-9(3)13-19-10(12)4/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPIPSCQKYNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)
![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
